molecular formula C23H24N2O5S2 B3502890 N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide

Cat. No.: B3502890
M. Wt: 472.6 g/mol
InChI Key: KNGWJYQBZXSRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide is a complex organic compound with a unique structure that includes both sulfonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)phenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-Dimethoxyphenyl)sulfonyl]glycine
  • N~2~-[(2,5-Dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide

Uniqueness

N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds that may only contain one of these functional groups.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-25(32(27,28)22-15-17(29-2)13-14-20(22)30-3)16-23(26)24-19-11-7-8-12-21(19)31-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWJYQBZXSRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.